molecular formula C10H9ClN2OS B8757833 2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No. B8757833
M. Wt: 240.71 g/mol
InChI Key: DBKRSQJEKQVXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H9ClN2OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

DBKRSQJEKQVXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylbenzothiazole-5-ylamine (1.0 g, 4.2 mm) was suspended in a mixture of 1:1 ethyl ether: saturated aqueous sodium bicarbonate. To the suspension was added chloracetyl chloride (0.7 g, 6.5 mm) over a period of 10 minutes. The mixture was allowed to stir at room temperature for 24 hours, and then diluted with 50 ml of ethyl acetate. The organic layer was separated, dried over magnesium sulgate, and filtered. The solvent was evaporated from the filtrate, and the white solid residue obtained was triturated in ether and filtered, to afford 2-chloro-N-(2-methylbenzothiazol-5-yl)acetamide, a compound of formula (1).
Quantity
1 g
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reactant
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0 (± 1) mol
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0.7 g
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50 mL
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solvent
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